2-(2-Fluorophenyl)-1H-imidazole hydrochloride
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Overview
Description
2-(2-Fluorophenyl)-1H-imidazole hydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-1H-imidazole hydrochloride typically involves the reaction of 2-fluorophenylhydrazine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the imidazole ring. The hydrochloride salt is then obtained by treating the imidazole derivative with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: Reduction of the imidazole ring can lead to the formation of imidazoline derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazolone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
2-(2-Fluorophenyl)-1H-imidazole hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biological pathways. The fluorophenyl group enhances the compound’s binding affinity and specificity towards its targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-imidazole hydrochloride: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
2-(4-Fluorophenyl)-1H-imidazole hydrochloride: The fluorine atom is positioned differently, affecting its reactivity and applications.
2-(2-Chlorophenyl)-1H-imidazole hydrochloride:
Uniqueness
2-(2-Fluorophenyl)-1H-imidazole hydrochloride is unique due to the presence of the fluorine atom at the ortho position of the phenyl ring
Properties
Molecular Formula |
C9H8ClFN2 |
---|---|
Molecular Weight |
198.62 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C9H7FN2.ClH/c10-8-4-2-1-3-7(8)9-11-5-6-12-9;/h1-6H,(H,11,12);1H |
InChI Key |
YYWGKTZIWVDVNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CN2)F.Cl |
Origin of Product |
United States |
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